molecular formula C24H26N4O4S2 B11134499 5-(azepan-1-yl)-2-[(E)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

5-(azepan-1-yl)-2-[(E)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11134499
M. Wt: 498.6 g/mol
InChI Key: RRHUFFCWHGEQLX-XSFVSMFZSA-N
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Description

5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazolidine and oxazole rings, followed by their functionalization and coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research may focus on its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 5-(AZEPAN-1-YL)-2-{[(5E)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE include other thiazolidine and oxazole derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to other similar compounds.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

5-(azepan-1-yl)-2-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H26N4O4S2/c1-30-18-8-7-16(13-19(18)31-2)9-12-28-22(29)20(34-24(28)33)14-21-26-17(15-25)23(32-21)27-10-5-3-4-6-11-27/h7-8,13-14H,3-6,9-12H2,1-2H3/b20-14+

InChI Key

RRHUFFCWHGEQLX-XSFVSMFZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=NC(=C(O3)N4CCCCCC4)C#N)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=NC(=C(O3)N4CCCCCC4)C#N)SC2=S)OC

Origin of Product

United States

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